molecular formula C17H22N6S2 B11191712 (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11191712
M. Wt: 374.5 g/mol
InChI Key: SLDKFIKHZZAAPB-UHFFFAOYSA-N
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Description

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate typically involves multi-step organic reactions. The starting materials often include 4-amino-1,3,5-triazine, aniline, and 4-methylpiperidine. The synthesis process may involve:

    Nucleophilic substitution: reactions where the amino group of 4-amino-1,3,5-triazine reacts with aniline to form the 6-anilino derivative.

    Carbodithioate formation: where the 6-anilino-1,3,5-triazine derivative reacts with 4-methylpiperidine-1-carbodithioate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperature, pH, and solvent systems to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

Uniqueness

What sets (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H22N6S2

Molecular Weight

374.5 g/mol

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C17H22N6S2/c1-12-7-9-23(10-8-12)17(24)25-11-14-20-15(18)22-16(21-14)19-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H3,18,19,20,21,22)

InChI Key

SLDKFIKHZZAAPB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N

Origin of Product

United States

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